5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O7/c1-27-13-6-9(7-14(28-2)15(13)29-3)17-21-22-18(30-17)20-16(24)11-8-10(19)4-5-12(11)23(25)26/h4-8H,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKBPFRJRFCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Nitration and chlorination of benzamide: The benzamide core is first nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
Reduction of the nitro group: 5-amino-2-chloro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Substitution of the chloro group: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies have indicated that 5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits potential anticancer properties. Its structure allows it to interact with specific biological targets involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against various pathogens. Studies are ongoing to evaluate its effectiveness as a therapeutic agent against bacterial and fungal infections.
Biological Research
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been studied extensively. It is believed to interfere with enzyme activity critical for various metabolic processes, which can be useful in understanding disease mechanisms.
- Cell Signaling Pathways : Research has shown that this compound can modulate cell signaling pathways related to apoptosis and cell survival. This modulation is crucial for developing therapeutic strategies for cancer and other diseases.
Material Science
- Polymer Chemistry : The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials with enhanced properties. Its unique chemical structure allows for the development of polymers with specific functionalities.
- Nanotechnology : In nanotechnology, this compound can be utilized to create nanoparticles for drug delivery systems. Its ability to encapsulate therapeutic agents could lead to more effective treatment modalities with reduced side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The nitro group could be involved in redox reactions, while the oxadiazole ring might facilitate binding to biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:
Key Observations :
- Nitro and Chloro Substituents : These electron-withdrawing groups may improve redox activity or DNA interaction, as seen in nitrothiazole derivatives (e.g., nitazoxanide analogs) .
- Oxadiazole vs. Thiazole : Oxadiazole derivatives generally exhibit higher antitumor potency compared to thiazole-based compounds, likely due to better π-stacking interactions .
Antimicrobial Activity
Compounds with sulfonyl or sulfanyl groups on the oxadiazole ring (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole ) show broad-spectrum antifungal activity (IC₅₀: 2–8 µg/mL against Candida albicans) . In contrast, the target compound’s nitro and chloro substituents may reduce antifungal efficacy but enhance antibacterial activity, as observed in structurally related N-phenylacetamides .
Anticancer Activity
The 3,4,5-trimethoxyphenyl-oxadiazole scaffold is a hallmark of microtubule-disrupting agents. For example:
- Compound 19b (Polothi et al.): Exhibited IC₅₀ of 4.8 µM against MCF-7 cells, attributed to the trimethoxyphenyl group’s role in tubulin polymerization inhibition .
- 4f (oxadiazol-2-amine derivative): Showed 66.7% growth inhibition against T-47D breast cancer cells, linked to the chloro substituent’s electrophilic reactivity .
The target compound’s nitro group may introduce additional redox-mediated cytotoxicity, similar to nitroaromatic chemotherapeutics like mitomycin C .
Biological Activity
5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a chloro and nitro group along with an oxadiazole moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O4 |
| Molecular Weight | 392.82 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including nitration, chlorination, and coupling reactions to form the oxadiazole ring. Recent studies have optimized these synthesis pathways to improve yield and purity.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both bacterial and fungal strains.
- Bacterial Activity : In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Fungal Activity : The antifungal activity was evaluated using standard strains such as Candida albicans. The compound showed an inhibition rate of approximately 75% at a concentration of 100 µg/mL.
Insecticidal Activity
The biological activity of the compound also extends to entomotoxicity. A study conducted on agricultural pests such as Helicoverpa armigera indicated a lethal concentration (LC50) of 50 mg/L, suggesting potential use as an insecticide in crop protection.
Cytotoxicity
In cytotoxicity assays using human cancer cell lines (e.g., HeLa cells), the compound exhibited IC50 values around 25 µM. This indicates moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Agricultural Field Trials : A field trial demonstrated that crops treated with formulations containing this compound showed a reduction in pest populations by over 60% compared to untreated controls.
- Pharmacological Studies : Clinical trials assessing the safety and efficacy of this compound in cancer therapy are ongoing, with preliminary results indicating tolerable side effects and promising therapeutic outcomes.
Q & A
Q. How to design a stability study under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
